molecular formula C14H22N2O2 B4606099 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4606099
M. Wt: 250.34 g/mol
InChI Key: GXTZXMOJUOMTIW-UHFFFAOYSA-N
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Description

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is an organic compound that features a piperazine ring substituted with a furylmethyl group and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE typically involves the reaction of 2-furylmethylamine with 1-(2,2-dimethyl-1-oxopropyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furyl ketones.

    Reduction: The carbonyl group in the dimethylpropanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furyl ketones, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The furylmethyl group may contribute to the compound’s binding affinity and specificity, while the dimethylpropanone moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-FURYLMETHYL)-4-METHYLPIPERAZINE
  • 1-(2-Furylmethyl)piperidin-4-one
  • 1-(2-furylmethyl)-4-(phenylacetyl)piperazine

Uniqueness

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)13(17)16-8-6-15(7-9-16)11-12-5-4-10-18-12/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTZXMOJUOMTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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